molecular formula C13H8Br3NO B11106917 3-bromo-N-(2,4-dibromophenyl)benzamide

3-bromo-N-(2,4-dibromophenyl)benzamide

Cat. No.: B11106917
M. Wt: 433.92 g/mol
InChI Key: GGQPKZZFCLSNMP-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-dibromophenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of three bromine atoms attached to the benzene rings and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2,4-dibromophenyl)benzamide typically involves the bromination of N-phenylbenzamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at specific positions on the benzene rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions where the bromine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The amide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amide derivatives.

Scientific Research Applications

Chemistry: 3-bromo-N-(2,4-dibromophenyl)benzamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and materials.

Biology and Medicine: The compound may have potential applications in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-bromo-N-(2,4-dibromophenyl)benzamide is unique due to the specific positioning of the bromine atoms on the benzene rings. This unique structure can influence its reactivity and interactions with other molecules, making it distinct in its applications and properties.

Properties

Molecular Formula

C13H8Br3NO

Molecular Weight

433.92 g/mol

IUPAC Name

3-bromo-N-(2,4-dibromophenyl)benzamide

InChI

InChI=1S/C13H8Br3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

GGQPKZZFCLSNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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